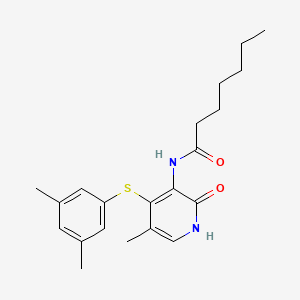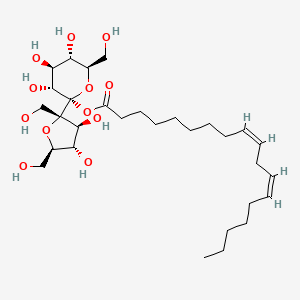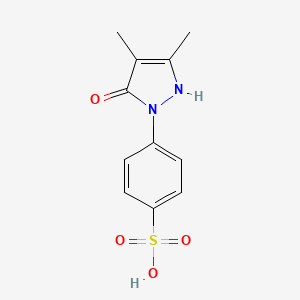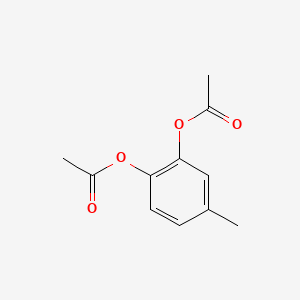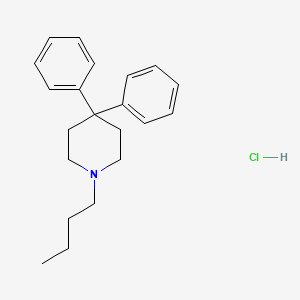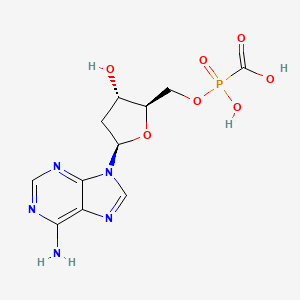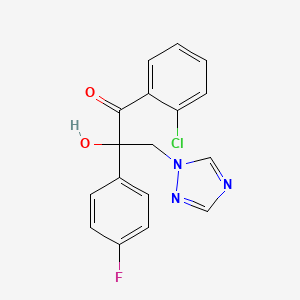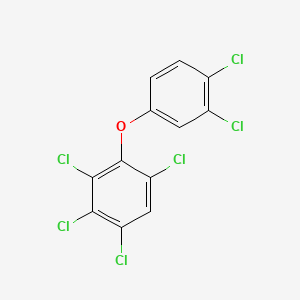
(Carboxymethyl)trimethylammonium hydrogen (1)-malate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Carboxymethyl)trimethylammonium hydrogen (1)-malate is a compound that combines the properties of carboxymethyl groups, trimethylammonium groups, and malate. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of both carboxymethyl and trimethylammonium groups endows the compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Carboxymethyl)trimethylammonium hydrogen (1)-malate typically involves the reaction of trimethylamine with a carboxymethylating agent, followed by the introduction of malate. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Carboxymethyl)trimethylammonium hydrogen (1)-malate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines
Scientific Research Applications
(Carboxymethyl)trimethylammonium hydrogen (1)-malate has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals, polymers, and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of (Carboxymethyl)trimethylammonium hydrogen (1)-malate involves its interaction with molecular targets and pathways within biological systems. The trimethylammonium group can interact with cell membranes, affecting membrane permeability and function. The carboxymethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. The malate component may play a role in metabolic pathways, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
Carboxymethyl chitosan: A derivative of chitosan with carboxymethyl groups, known for its biocompatibility and biodegradability.
Hydroxypropyltrimethyl ammonium chloride chitosan: A chitosan derivative with similar functional groups, used for its antimicrobial properties.
Poly(acrylamide-[2-(methacryloyloxy)ethyl]trimethylammonium chloride): A polymer with trimethylammonium groups, known for its mechanical and antibacterial properties.
Uniqueness
(Carboxymethyl)trimethylammonium hydrogen (1)-malate is unique due to the combination of carboxymethyl, trimethylammonium, and malate groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
85391-07-7 |
|---|---|
Molecular Formula |
C9H17NO7 |
Molecular Weight |
251.23 g/mol |
IUPAC Name |
carboxymethyl(trimethyl)azanium;3,4-dihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C5H11NO2.C4H6O5/c1-6(2,3)4-5(7)8;5-2(4(8)9)1-3(6)7/h4H2,1-3H3;2,5H,1H2,(H,6,7)(H,8,9) |
InChI Key |
CISSHWKSROQCTA-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CC(=O)O.C(C(C(=O)O)O)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(p-Chlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride](/img/structure/B12683396.png)
